molecular formula C8H16ClNO3 B13738411 Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride CAS No. 41172-79-6

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride

Cat. No.: B13738411
CAS No.: 41172-79-6
M. Wt: 209.67 g/mol
InChI Key: IEEAMTILIROPGV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride (CAS 41172-79-6) is a fine chemical intermediate offered with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . As a methyl ester featuring both amino and oxo functional groups, this compound serves as a versatile building block in organic synthesis and pharmaceutical research . Its structure is related to the free base, Methyl 2-amino-5-methyl-3-oxohexanoate (CAS 54011-39-1), which has a molecular weight of 173.21 g/mol and a defined SMILES structure (CC(C)CC(=O)C(C(=O)OC)N), providing insight into the core molecular framework of the hydrochloride salt . Researchers utilize such β-keto-esters as key precursors in the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

41172-79-6

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 2-amino-5-methyl-3-oxohexanoate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-5(2)4-6(10)7(9)8(11)12-3;/h5,7H,4,9H2,1-3H3;1H

InChI Key

IEEAMTILIROPGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

General Procedure

A representative chemical synthesis involves the reaction of methyl dichloroacetate with an aldehyde under cold conditions (0°C) in an ether solvent, followed by treatment with thiourea and ammonia to introduce the amino group and form the hydrochloride salt. The reaction is typically refluxed for several hours to ensure completion, then basified to pH 9 to precipitate the product, which is filtered and dried under vacuum.

  • Reaction conditions:
    • Solvent: Diethyl ether (Et2O) and methanol (MeOH)
    • Temperature: 0°C for initial reaction, reflux for substitution step
    • Reagents: Methyl dichloroacetate, aldehyde, sodium, thiourea, ammonia solution (25%)
    • Work-up: Extraction with aqueous HCl, NaHCO3, drying over Na2SO4 or MgSO4

Example Yield and Purity

  • Yield: Approximately 83% for analogous compounds in this class.
  • Purity: High purity achieved after filtration and drying under high vacuum.
  • Characterization: Confirmed by ^1H NMR, melting point, and chromatographic analysis.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 Methyl dichloroacetate + aldehyde in Et2O, 0°C Formation of intermediate ester
2 Addition of Na/MeOH, then thiourea, reflux 6 h Amino substitution at 2-position
3 Basification with ammonia (pH 9), filtration Precipitation of hydrochloride salt

This method is adapted from a detailed synthetic protocol reported in a 2008 Wiley-VCH publication.

Chemoenzymatic Asymmetric Synthesis

Enzymatic Reduction Approach

To obtain optically pure methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride, chemoenzymatic methods employ reductases in buffered aqueous media with cofactors such as NADH. The substrate methyl 5-methyl-3-oxohexanoate is converted enzymatically to the amino derivative with high enantiomeric excess.

  • Conditions:
    • Buffer: HCl buffer pH 7.5, 50 mM
    • Temperature: 30°C
    • Enzyme: Specific reductase
    • Cofactor: NADH, 15 mM
    • Reaction time: 24 hours with shaking at 120 rpm

Results and Analysis

  • Conversion: High conversion rates observed after 24 h.
  • Enantiomeric excess: >95% ee achieved, confirmed by GC and specific rotation measurements.
  • Product isolation: Extraction with ethyl acetate, drying over Na2SO4, and chromatographic purification.

Advantages

  • High stereoselectivity avoiding racemic mixtures.
  • Mild reaction conditions preserving sensitive functional groups.
  • Scalable for preparative synthesis.

This approach is detailed in a 2013 publication from the Journal of Organic Chemistry.

While not directly synthesizing this compound, recent patents describe methods to prepare related compounds by late-stage introduction of reactive groups (e.g., diazo groups) to prevent cyclization and decomposition of intermediates. These methods involve:

  • Using branched alkyl chloroformates and diazomethane under basic conditions.
  • Reacting stable intermediates to achieve high chemical purity and enantiomeric excess.
  • Avoiding side reactions by introducing sensitive groups late in the synthesis.

Such strategies highlight the importance of controlling reaction order and conditions for related amino ketoesters and their derivatives.

Data Tables Summarizing Key Preparation Parameters

Parameter Chemical Synthesis Chemoenzymatic Synthesis
Starting Material Methyl dichloroacetate + aldehyde Methyl 5-methyl-3-oxohexanoate
Solvent Et2O, MeOH Aqueous HCl buffer
Temperature 0°C to reflux 30°C
Reaction Time 6 hours reflux 24 hours
Yield ~83% High conversion, >90%
Purity High, by filtration and drying >95% chemical purity
Enantiomeric Excess (ee) Racemic or low ee unless chiral reagents used >95% ee (optically pure)
Work-up Basification, filtration, drying Extraction, drying, chromatography
Analytical Techniques ^1H NMR, melting point, chromatography GC, specific rotation, NMR

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino derivatives .

Scientific Research Applications

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating specific biochemical pathways and molecular targets .

Comparison with Similar Compounds

Methoxyamine Hydrochloride (CH₅NO·HCl)

  • Molecular Weight : 83.51 g/mol .
  • Solubility : Formulated as a 30–32% aqueous solution with 1–2% hydrochloric acid .
  • Key Differences : Unlike the target compound, methoxyamine hydrochloride is a simple hydroxylamine derivative lacking ester or branched alkyl groups. Its low molecular weight and high water solubility make it suitable as a nucleophile in organic synthesis.

Yohimbine Hydrochloride (C₂₁H₂₆N₂O₃·HCl)

  • Molecular Weight : ~390.9 g/mol .
  • Structure : A complex indole alkaloid with a yohimban core, a carboxylic acid methyl ester, and a hydroxyl group.
  • Applications : Used clinically for its α₂-adrenergic receptor antagonism, contrasting with the target compound’s lack of reported pharmacological activity .

Benzydamine Hydrochloride (C₁₉H₂₃NO₃·HCl)

  • Molecular Weight : ~345.9 g/mol .
  • Applications: A non-steroidal anti-inflammatory agent, highlighting the role of hydrochlorides in enhancing drug bioavailability .

Metabolic and Stability Considerations

  • ACNU (Nitrosourea Hydrochloride): While structurally distinct, ACNU’s rapid plasma clearance (half-life ~12 minutes) and urinary excretion (72–95% within 24 hours) suggest that hydrochlorides with bulky substituents, like Methyl 2-amino-5-methyl-3-oxohexanoate, may exhibit similar pharmacokinetic challenges unless stabilized by ester or amino groups .
  • Labile Groups : highlights the instability of methoxycarbonyloxy groups in mucochloric acid derivatives during substitution reactions. In contrast, the target compound’s hydrochloride salt and ester moiety likely improve stability under standard conditions .

Biological Activity

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8H14ClN2O3
  • Molecular Weight : Approximately 204.67 g/mol
  • Functional Groups : Contains an amino group, a ketone group, and a methyl group, which are crucial for its biological interactions.

The presence of both an amino and a keto group in its structure suggests potential interactions with various biological receptors, enhancing its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its binding affinity to enzymes, which is essential for understanding its mechanism of action. It may act as a precursor in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.
  • Pharmacological Potential : The compound's structural similarity to other bioactive molecules suggests it could interact with various biological pathways. For instance, it may inhibit specific enzymes involved in metabolic processes or disease pathways.
  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing derivatives that may have enhanced biological activity or altered properties. This is particularly relevant in drug discovery and development.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Enzyme Interaction : A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity, suggesting potential therapeutic applications in metabolic disorders .
  • Synthesis of Analogues : Research focused on synthesizing analogues of this compound to assess their biological activity. Some derivatives exhibited improved binding affinity and inhibitory activity against target enzymes, highlighting the importance of structural modifications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaSimilarity Index
Methyl 4-methyl-3-oxopentanoateC8H14O30.96
Methyl 4,4-dimethyl-3-oxopentanoateC10H18O30.93
Methyl 3-cyclopropyl-3-oxopropanoateC8H12O30.93
Methyl 2-Oxo-1-cycloheptanecarboxylateC9H14O30.93

This table illustrates that while there are several structurally similar compounds, this compound possesses unique reactivity patterns due to its specific combination of functional groups.

Q & A

Q. What methodologies elucidate the compound’s mechanism of action in modulating biochemical pathways?

  • Methodological Answer : Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) of treated cell lines identify dysregulated pathways (e.g., protein synthesis or metabolic regulation). Pharmacological inhibition studies (e.g., using L-NAME for nitric oxide synthase) and CRISPR-Cas9 knockout models validate target engagement. Surface Plasmon Resonance (SPR) quantifies binding kinetics to receptors .

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